molecular formula C20H11Br2IN2O3 B11543029 2,4-dibromo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol

2,4-dibromo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol

Cat. No.: B11543029
M. Wt: 614.0 g/mol
InChI Key: TXUNGPOIRBGQIR-UHFFFAOYSA-N
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Description

2,4-dibromo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol is a complex organic compound with a unique structure that includes bromine, iodine, and benzoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol typically involves multiple steps, starting with the preparation of the benzoxazole core. The key steps include:

    Formation of the Benzoxazole Core: This involves the condensation of 3-iodoaniline with salicylic acid under acidic conditions to form the benzoxazole ring.

    Iminomethylation: The final step involves the formation of the iminomethyl group by reacting the benzoxazole derivative with formaldehyde and an appropriate amine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2,4-dibromo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

    Coupling Reactions: The benzoxazole moiety can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex structures.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts in the presence of appropriate ligands.

Major Products

    Substitution: Formation of derivatives with different substituents.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

    Coupling: Formation of more complex benzoxazole derivatives.

Scientific Research Applications

2,4-dibromo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Used in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of bromine and iodine atoms may enhance its binding affinity and specificity. The benzoxazole moiety can interact with nucleic acids, potentially affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dibromo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol is unique due to the presence of both bromine and iodine atoms, as well as the benzoxazole moiety. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable target for research and development.

Properties

Molecular Formula

C20H11Br2IN2O3

Molecular Weight

614.0 g/mol

IUPAC Name

2,4-dibromo-6-[[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]iminomethyl]benzene-1,3-diol

InChI

InChI=1S/C20H11Br2IN2O3/c21-14-7-11(18(26)17(22)19(14)27)9-24-13-4-5-16-15(8-13)25-20(28-16)10-2-1-3-12(23)6-10/h1-9,26-27H

InChI Key

TXUNGPOIRBGQIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC(=C(C(=C4O)Br)O)Br

Origin of Product

United States

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